Solubility profile of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride in aqueous solutions
Solubility profile of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride in aqueous solutions
Comprehensive Solubility Profile and Physicochemical Characterization of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride in Aqueous Systems
Executive Summary
As a Senior Application Scientist in early-stage drug development, I frequently encounter highly polar, ionizable building blocks that dictate the downstream formulation strategies of complex active pharmaceutical ingredients (APIs). 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-1-methylpiperidine hydrochloride) is a prime example. Often utilized as a critical intermediate in the synthesis of targeted therapeutics—such as cyclin-dependent kinase (CDK) inhibitors [1]—its physicochemical behavior in aqueous media is governed by a delicate balance of ionization, buffer capacity, and counterion interactions.
This whitepaper provides an in-depth, causality-driven analysis of the aqueous solubility profile of this compound. By moving beyond basic dissolution metrics, we will explore the thermodynamic principles dictating its behavior across physiological pH ranges and establish self-validating experimental protocols for accurate solubility determination.
Physicochemical Profiling & Theoretical Framework
To accurately predict the solubility of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride, we must first deconstruct its molecular architecture:
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Structural Class: Tertiary amine (piperidine ring) with a ketone moiety (acetyl group).
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Salt Form: Hydrochloride (HCl) salt.
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Estimated pKa: ~9.2 (characteristic of N-methyl piperidine derivatives).
The Causality of pH-Dependent Solubility
The hydrochloride salt form is specifically selected to maximize aqueous solubility compared to its free base counterpart. However, the solubility of amine hydrochlorides is not a linear function of pH. It is governed by a complex interplay between the Henderson-Hasselbalch relationship and the solubility product ( Ksp ) [2].
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At Mid-range pH (2.0 – 8.0): The microenvironment pH is well below the compound's pKa (~9.2). The molecule exists almost entirely in its protonated, cationic state ( BH+ ). Here, solubility is maximized, limited only by the solvation capacity of the aqueous medium.
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At High pH (> 9.5): As the pH exceeds the pKa, the molecule deprotonates into its uncharged free base form. Because the free base lacks the ionic charge required for robust dipole-dipole interactions with water, solubility drops precipitously, limited by the intrinsic solubility ( S0 ) of the free base [2].
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At Low pH (< 2.0) - The Common Ion Effect: A frequent oversight by junior formulators is assuming that lower pH always equals higher solubility for basic drugs. In highly acidic media (e.g., pH 1.2 simulated gastric fluid), the buffer contains a massive excess of chloride ions (from HCl). According to Le Chatelier's principle and the Ksp equation ( Ksp=[BH+][Cl−] ), this excess of common ions drives the equilibrium backward, suppressing the dissolution of the hydrochloride salt and causing premature precipitation [3].
Logic diagram illustrating the pH-dependent solubility limits of amine hydrochloride salts.
Quantitative Solubility Projections
Based on the thermodynamic principles outlined above, the following table summarizes the projected solubility profile of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride across standard biorelevant media.
| Biorelevant Medium | pH | Dominant Species | Limiting Solid Phase | Estimated Solubility (mg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | Cationic ( BH+ ) | Hydrochloride Salt | ~150 (Suppressed by Common Ion Effect) |
| Acetate Buffer | 4.5 | Cationic ( BH+ ) | Hydrochloride Salt | > 300 (Maximum Ionized Solubility) |
| FaSSIF | 6.8 | Cationic ( BH+ ) | Hydrochloride Salt | > 300 (Maximum Ionized Solubility) |
| Phosphate Buffer | 7.4 | Cationic ( BH+ ) | Hydrochloride Salt | > 300 (Maximum Ionized Solubility) |
| Borate Buffer | 10.0 | Neutral (Free Base) | Free Base | < 10 (Intrinsic Solubility Limited) |
Note: Quantitative estimates are projected based on structural analogs and standard amine hydrochloride behavior. Empirical validation is required using the protocols below.
Experimental Methodologies: Self-Validating Protocols
To establish absolute trustworthiness in our physicochemical data, we must employ self-validating experimental systems. The "gold standard" for thermodynamic solubility is the Saturation Shake-Flask (SSF) Method [4]. However, when dealing with highly soluble hydrochloride salts, the dissolved API can overwhelm the buffer capacity of the medium, shifting the pH. If this drift is not corrected, the resulting data is fundamentally flawed.
Protocol: The Self-Validating Shake-Flask Method
Objective: Determine the equilibrium solubility at 37°C while ensuring solid-state integrity and pH stability.
Step-by-Step Methodology:
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Solid Excess Addition: Weigh an amount of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride estimated to be 2x the target saturation limit into a glass vial. Causality: Insufficient solid excess leads to complete dissolution, yielding a concentration measurement rather than true thermodynamic solubility.
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Buffer Addition: Add 5.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, 6.8).
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Incubation & Equilibration: Seal the vials and place them in an orbital shaker incubator at 37°C ± 0.5°C at 150 rpm for 24 to 48 hours.
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Interim pH Check (The Self-Validation Step): After 6 hours, measure the pH of the suspension. Causality: The dissolution of the HCl salt releases protons and chloride ions, potentially acidifying the buffer. If the pH has drifted by >0.05 units, adjust it back to the target using micro-aliquots of 0.1M HCl or NaOH.
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Phase Separation: After 48 hours, separate the solid and liquid phases. Centrifuge the suspension at 10,000 rpm for 15 minutes at 37°C, followed by filtration of the supernatant through a 0.45 µm PVDF syringe filter.
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Dual Quantification & Validation:
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Liquid Phase: Dilute the supernatant and quantify the dissolved API via HPLC-UV.
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Solid Phase: Analyze the residual precipitate via X-Ray Powder Diffraction (XRPD). Causality: This ensures the undissolved solid has not converted into a hydrate, a different polymorph, or disproportionated into the free base during incubation.
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Self-validating Shake-Flask workflow ensuring thermodynamic equilibrium and solid-state integrity.
Formulation Implications & BCS Classification
Understanding the solubility profile of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is not merely an academic exercise; it directly dictates its developability.
Given its high aqueous solubility across the physiological pH range of 1.2 to 7.4, this compound (or APIs derived directly from this scaffold) will likely fall into Class I or Class III of the Biopharmaceutics Classification System (BCS), depending on its Caco-2 permeability metrics.
However, formulators must remain vigilant regarding hygroscopicity . Highly soluble amine hydrochlorides often exhibit deliquescence at elevated relative humidity (RH). During solid oral dosage form development, exposure to ambient moisture can lead to the salt absorbing water, dissolving in its own water of hydration, and compromising the chemical stability of the API. Moisture-protective packaging (e.g., Alu/Alu blisters) and strict environmental controls during tableting are strongly recommended.
References
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Patent Application (2016). Heterocyclic compound and pharmaceutical composition comprising same. WO2016126085A2. URL:[1]
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link][2]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link][3]
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link][4]
Sources
- 1. WO2016126085A2 - Heterocyclic compound and pharmaceutical composition comprising same - Google Patents [patents.google.com]
- 2. wiley.com [wiley.com]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
